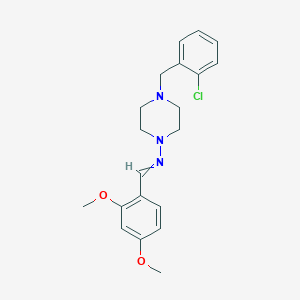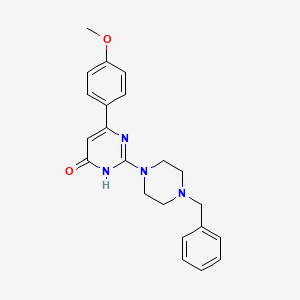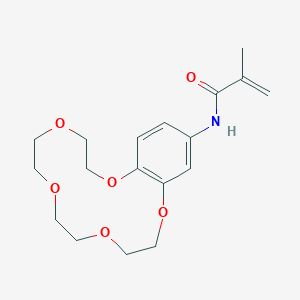
6-fluoro-2-methyl-1-(2-phenoxybutanoyl)-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-2-methyl-1-(2-phenoxybutanoyl)-1,2,3,4-tetrahydroquinoline is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown potential in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 6-fluoro-2-methyl-1-(2-phenoxybutanoyl)-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
6-fluoro-2-methyl-1-(2-phenoxybutanoyl)-1,2,3,4-tetrahydroquinoline has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity. It also has antioxidant properties, which may help protect cells from oxidative damage. In addition, it has been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-fluoro-2-methyl-1-(2-phenoxybutanoyl)-1,2,3,4-tetrahydroquinoline in lab experiments is its potential therapeutic applications. It has been shown to have activity against a variety of diseases, making it a promising candidate for drug development. However, one limitation is that the compound is relatively complex to synthesize, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on 6-fluoro-2-methyl-1-(2-phenoxybutanoyl)-1,2,3,4-tetrahydroquinoline. One area of focus could be on developing more efficient and cost-effective methods for synthesizing the compound. Another area of research could be on investigating the compound's potential in the treatment of other diseases, such as viral infections or inflammatory disorders. Additionally, further studies could be conducted to better understand the compound's mechanism of action and to identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of 6-fluoro-2-methyl-1-(2-phenoxybutanoyl)-1,2,3,4-tetrahydroquinoline involves the reaction of 2-phenoxybutyric acid with 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
6-fluoro-2-methyl-1-(2-phenoxybutanoyl)-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It also has neuroprotective effects and has been investigated for its potential in the treatment of Alzheimer's and Parkinson's disease. Additionally, this compound has been studied for its antimicrobial and antifungal properties.
Propriétés
IUPAC Name |
1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-phenoxybutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO2/c1-3-19(24-17-7-5-4-6-8-17)20(23)22-14(2)9-10-15-13-16(21)11-12-18(15)22/h4-8,11-14,19H,3,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUCRJRZWGLFED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1C(CCC2=C1C=CC(=C2)F)C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-phenoxybutan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[2-({2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzoic acid](/img/structure/B5971978.png)
![ethyl 2-[(4-acetylphenyl)hydrazono]-3-(8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]quinazolin-2-yl)-3-oxopropanoate](/img/structure/B5971985.png)
![7-(2,3-difluorobenzyl)-2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5971986.png)

![5-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-1-cycloheptyl-2-piperidinone](/img/structure/B5971998.png)
![4-biphenylyl{1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B5972002.png)
![2-hydroxy-N'-(3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-ylidene)benzohydrazide](/img/structure/B5972020.png)
![N-[3-(4-fluorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-methoxyacetamide](/img/structure/B5972034.png)
![1-[(dimethylamino)sulfonyl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinecarboxamide](/img/structure/B5972042.png)
![N-(sec-butyl)-N'-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)urea](/img/structure/B5972054.png)


![N-{2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl}glycine](/img/structure/B5972081.png)
